1-OCTADECYL LPA

Vue d'ensemble

Description

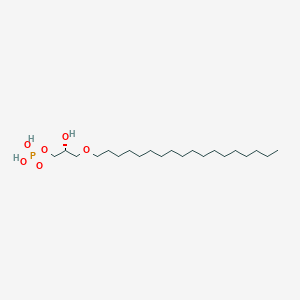

1-OCTADECYL LPA is a phospholipid derivative known for its role in various biochemical processes. It is a type of lysophosphatidic acid (LPA), which is a signaling molecule involved in numerous cellular responses. The compound has a glycerol backbone attached via a phosphate group, an aliphatic chain, and a hydroxyl group .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-OCTADECYL LPA can be synthesized through chemo-enzymatic methods. One approach involves the selective hydrolysis of 1,3-specific lipase to obtain racemic 1-O-alkyl-2-acetylglycerol, which is then phosphorylated .

Industrial Production Methods: Industrial production methods for this compound typically involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s consistency and quality. The compound is often produced in powder form and stored at low temperatures to maintain stability .

Analyse Des Réactions Chimiques

Types of Reactions: 1-OCTADECYL LPA undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidized derivatives.

Reduction: Reduction reactions can modify the aliphatic chain or other functional groups within the molecule.

Substitution: Substitution reactions can occur at the phosphate group or the aliphatic chain, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted phospholipids .

Applications De Recherche Scientifique

1-OCTADECYL LPA has a wide range of scientific research applications:

Mécanisme D'action

1-OCTADECYL LPA exerts its effects through interactions with G protein-coupled receptors (GPCRs). It stimulates various cellular responses, including smooth muscle contraction, cytoskeleton rearrangement, and chemotaxis. The compound also induces neurotransmitter release, cell proliferation, platelet aggregation, and calcium mobilization. Increased levels of this compound in human plasma have been linked to ovarian cancer and atherosclerosis .

Comparaison Avec Des Composés Similaires

1-Octadecyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt): A similar compound with slight variations in its chemical structure.

1-Octadecyl-2-acetyl-sn-glycero-3-phosphocholine: Another related compound with different functional groups.

Uniqueness: 1-OCTADECYL LPA is unique due to its specific aliphatic chain length and its role as a signaling molecule in various cellular processes. Its ability to interact with GPCRs and influence multiple physiological responses sets it apart from other similar compounds .

Activité Biologique

1-Octadecyl lysophosphatidic acid (1-octadecyl LPA) is a synthetic analog of lysophosphatidic acid (LPA), characterized by the presence of a long-chain alkyl group (stearic acid) at the sn-1 position. This compound has garnered attention due to its significant biological activities mediated through various G protein-coupled receptors (GPCRs). This article delves into the biological activity of this compound, highlighting its mechanisms, effects in different biological contexts, and potential therapeutic applications.

This compound interacts with multiple GPCRs, primarily LPA receptors (LPA1, LPA2, LPA3, LPA4, and LPA5), to exert its biological effects. The binding affinity and efficacy of this compound vary among these receptors, influencing several physiological processes:

- Cell Proliferation : this compound promotes cell growth and proliferation in various cell types, including fibroblasts and cancer cells.

- Platelet Aggregation : It exhibits potent platelet aggregation activity with an EC50 value of approximately 9 nM, significantly lower than that of acyl derivatives like 1-octadecanoyl LPA (EC50 = 177 nM) .

- Smooth Muscle Contraction : The compound can induce contraction in smooth muscle tissues, contributing to vascular responses.

- Neurite Retraction and Cell Motility : It plays a role in neuronal signaling and migration of cells, which is crucial for wound healing and tissue repair.

Comparative Biological Activity

The following table summarizes the comparative biological activities of this compound and other related compounds:

| Compound | EC50 (nM) | Biological Activity |

|---|---|---|

| This compound | 9 | High platelet aggregation |

| 1-Octadecanoyl LPA | 177 | Moderate platelet aggregation |

| Lysophosphatidic Acid | Varies | Cell proliferation, smooth muscle contraction |

Study on Platelet Aggregation

A study highlighted the superior platelet aggregating activity of this compound compared to its acyl counterparts. This was attributed to its unique alkyl ether structure which enhances receptor activation . The implications for cardiovascular health are significant, as enhanced platelet aggregation is linked to thrombotic events.

Research on Cancer Cell Proliferation

Research conducted on cancer cell lines demonstrated that this compound stimulates proliferation through the activation of the ERK/MAPK signaling pathway. In vitro studies showed that treatment with this compound resulted in increased cell viability and proliferation rates . This suggests potential applications in cancer therapies where modulation of cell growth is desired.

Investigating Neuronal Effects

In neuronal models, this compound has been shown to influence neurite retraction. This effect is critical in understanding neurodegenerative diseases where aberrant neuronal signaling occurs. Studies indicate that it can modulate synaptic plasticity, which may have implications for conditions such as Alzheimer's disease .

Therapeutic Applications

The manipulation of LPA signaling pathways has therapeutic potential in various conditions:

- Cancer Therapy : Targeting the proliferative effects of this compound could lead to novel cancer treatments.

- Cardiovascular Diseases : Given its role in platelet aggregation, it may be explored as a therapeutic agent for managing thrombotic disorders.

- Neuroprotection : Its ability to modulate neuronal activity presents opportunities for developing treatments for neurodegenerative diseases.

Propriétés

IUPAC Name |

[(2R)-2-hydroxy-3-octadecoxypropyl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H45O6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-19-21(22)20-27-28(23,24)25/h21-22H,2-20H2,1H3,(H2,23,24,25)/t21-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUYDUFSUADEJQ-OAQYLSRUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H45O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401344833 | |

| Record name | 1-Octadecyl Lysophosphatidic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401344833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52977-29-4 | |

| Record name | 1-Octadecyl Lysophosphatidic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401344833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.